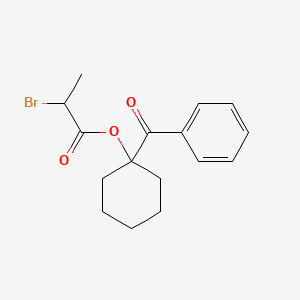

1-Benzoylcyclohexyl 2-bromopropanoate

Description

1-Benzoylcyclohexyl 2-bromopropanoate is a brominated ester compound characterized by a cyclohexyl backbone substituted with a benzoyl group at the 1-position and a 2-bromopropanoate ester at the adjacent position. This structure confers unique reactivity, particularly in polymer chemistry, where brominated esters are frequently employed as initiators in controlled radical polymerization (CRP) techniques such as atom transfer radical polymerization (ATRP) . The benzoyl group enhances steric bulk and may influence solubility in organic solvents, while the bromine atom serves as a leaving group, enabling controlled polymer chain growth.

Properties

CAS No. |

849463-90-7 |

|---|---|

Molecular Formula |

C16H19BrO3 |

Molecular Weight |

339.22 g/mol |

IUPAC Name |

(1-benzoylcyclohexyl) 2-bromopropanoate |

InChI |

InChI=1S/C16H19BrO3/c1-12(17)15(19)20-16(10-6-3-7-11-16)14(18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |

InChI Key |

WFNQOEMWUVSQIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC1(CCCCC1)C(=O)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize recombinant DNA technology to express the peptide in microbial systems, followed by purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

Substitution: Acetylation can be achieved using acetic anhydride, while methylation may involve methyl iodide.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with acetyl or methyl groups.

Scientific Research Applications

Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in treating diseases.

Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, altering their conformation and function. Additionally, the peptide may influence signaling pathways by acting as a ligand or inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, synthetic utility, and applications of 1-benzoylcyclohexyl 2-bromopropanoate are best contextualized by comparing it to three analogous brominated esters:

tert-Butyl 2-Bromopropanoate (Compound 54)

- Structure : Features a tert-butyl ester group instead of the benzoylcyclohexyl moiety.

- Synthesis: Prepared via DCC-mediated coupling of 2-bromopropionic acid with tert-butanol, yielding a colorless oil (79% isolated yield) .

- Reactivity: The tert-butyl group provides steric protection, making this compound less reactive in polymerization initiations compared to 1-benzoylcyclohexyl 2-bromopropanoate. It is primarily used as a stable intermediate in organic synthesis.

- Applications: Limited to small-molecule derivatization due to its reduced initiating efficiency in ATRP.

3-Cyclohexene-1,1-Diyldi(methylene) Bis(2-Bromopropanoate)

- Structure: A bifunctional initiator with two 2-bromopropanoate groups linked via a cyclohexene diyl core.

- Synthesis : Employed in ATRP of styrene using Cu(I)/bpy catalysts to produce triblock copolymers (PSt-CH-PSt) with controlled molecular weights (Đ = 1.2–1.3) .

- Reactivity: The dual initiating sites enable the formation of complex polymer architectures, unlike the monofunctional 1-benzoylcyclohexyl derivative.

- Applications : Used in micelle globule preparation due to its ability to generate amphiphilic block copolymers.

Methyl 2-Bromopropanoate

- Structure : Simplest analog, with a methyl ester group.

- Reactivity : Highly reactive due to minimal steric hindrance but suffers from poor control in polymerization due to rapid initiation and termination.

- Applications : Rarely used in CRP; more common in small-scale radical reactions.

Comparative Data Table

Key Research Findings

- Steric Effects: The benzoylcyclohexyl group in 1-benzoylcyclohexyl 2-bromopropanoate balances reactivity and control in ATRP, outperforming tert-butyl derivatives in polymer initiation but lagging behind bifunctional analogs like 3-cyclohexene-1,1-diyldi(methylene) bis(2-bromopropanoate) .

- Solubility: The aromatic benzoyl group enhances solubility in nonpolar solvents compared to aliphatic esters, broadening its utility in hydrophobic polymer systems.

- Thermal Stability : Brominated esters with bulky substituents (e.g., benzoylcyclohexyl) exhibit superior thermal stability during polymerization, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.